molecular formula C11H10N6 B11044243 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole

5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole

Numéro de catalogue: B11044243
Poids moléculaire: 226.24 g/mol
Clé InChI: LOSPIUNYDHISFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole is a synthetic heterocyclic compound designed for advanced research applications. This molecule integrates two privileged pharmacophores—pyrazole and tetrazole—into a single hybrid architecture, a strategy known to enhance efficacy and specificity in various research fields . In pharmaceutical research, tetrazole derivatives are recognized as metabolically stable bioisosteres for carboxylic acids, making them key scaffolds in drug discovery for a range of conditions, including hypertension, diabetes, and infectious diseases . The pyrazole moiety is also prevalent in numerous biologically active synthetic compounds, contributing to a wide spectrum of activities . Specifically, pyrazole-tetrazole hybrids have been investigated as potent and selective inhibitors of metalloproteinases, such as the meprin family, which are emerging targets in cancer and neurodegenerative diseases like Alzheimer's . Beyond pharmacology, this compound's structural features make it a candidate for exploration in materials science, including the development of energetic materials and coordination chemistry, owing to the high nitrogen content and binding capacity of the tetrazole ring . Researchers will find this compound valuable for probing new biological mechanisms and developing novel functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Formule moléculaire

C11H10N6

Poids moléculaire

226.24 g/mol

Nom IUPAC

5-(4-methyl-3-pyrazol-1-ylphenyl)-2H-tetrazole

InChI

InChI=1S/C11H10N6/c1-8-3-4-9(11-13-15-16-14-11)7-10(8)17-6-2-5-12-17/h2-7H,1H3,(H,13,14,15,16)

Clé InChI

LOSPIUNYDHISFD-UHFFFAOYSA-N

SMILES canonique

CC1=C(C=C(C=C1)C2=NNN=N2)N3C=CC=N3

Origine du produit

United States

Méthodes De Préparation

Formation of the Pyrazole Ring

The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, 3-(4-methylphenyl)propane-1,3-dione reacts with hydrazine hydrate in ethanol under reflux to yield 3-(4-methylphenyl)-1H-pyrazole.

Reaction Conditions :

  • Solvent: Ethanol (30–50 mL/g substrate)

  • Temperature: 80–90°C (reflux)

  • Time: 4–6 hours

  • Yield: 78–85%

Vilsmeier–Haack Formylation

The phenyl-pyrazole intermediate is formylated using the Vilsmeier–Haack reagent (POCl₃/DMF) to introduce an aldehyde group at the 3-position:

3-(4-Methylphenyl)-1H-pyrazolePOCl3/DMFVilsmeier–Haack3-(4-methyl-3-formylphenyl)-1H-pyrazole\text{3-(4-Methylphenyl)-1H-pyrazole} \xrightarrow[\text{POCl}_3/\text{DMF}]{\text{Vilsmeier–Haack}} \text{3-(4-methyl-3-formylphenyl)-1H-pyrazole}

Optimization Notes :

  • Stoichiometry: 1.2 equiv POCl₃ per aldehyde group

  • Reaction Time: 3–4 hours at 0–5°C

  • Yield: 65–72%

Tetrazole Ring Construction via [2+3] Cycloaddition

Nitrile Intermediate Preparation

The formyl group is oxidized to a nitrile using hydroxylamine hydrochloride and acetic anhydride:

RCHONH2OH\cdotpHCl, Ac2OOxime FormationRCN\text{RCHO} \xrightarrow[\text{NH}_2\text{OH·HCl, Ac}_2\text{O}]{\text{Oxime Formation}} \text{RCN}

Key Data :

  • Solvent: Glacial acetic acid

  • Temperature: 110°C (reflux)

  • Yield: 88–92%

Sodium Azide Cycloaddition

The nitrile undergoes 1,3-dipolar cycloaddition with sodium azide in the presence of ZnBr₂ as a catalyst:

RCN+NaN3ZnBr2H2O, 100°CR-Tetrazole\text{RCN} + \text{NaN}_3 \xrightarrow[\text{ZnBr}_2]{\text{H}_2\text{O, 100°C}} \text{R-Tetrazole}

Critical Parameters :

  • Catalyst Loading: 10 mol% ZnBr₂

  • Reaction Time: 12–16 hours

  • Yield: 60–68%

Alternative Pathways: One-Pot Multicomponent Reactions

A streamlined one-pot method combines pyrazole and tetrazole synthesis using microwave irradiation:

  • Hydrazine-Carbonyl Condensation :
    4-Methylacetophenone+HydrazinePyrazole Intermediate\text{4-Methylacetophenone} + \text{Hydrazine} \rightarrow \text{Pyrazole Intermediate}

  • In Situ Nitrile Formation :
    AlCl3/SOCl2\text{AlCl}_3/\text{SOCl}_2-mediated conversion of methyl groups to nitriles.

  • Tetrazole Cyclization :
    Microwave-assisted cycloaddition with NaN₃ at 150°C for 15 minutes.

Advantages :

  • Total Time: 45 minutes vs. 18–24 hours conventionally

  • Yield Improvement: 82% vs. 65%

Comparative Analysis of Synthetic Routes

MethodKey StepsTemperature (°C)Time (h)Yield (%)Purity (%)
Pyrazole-FirstCyclocondensation → Formylation → Cycloaddition80–11022–2860–6895–98
One-Pot MicrowaveMulticomponent Reaction150 (microwave)0.758297–99
Tetrazole-FirstNitrile Formation → Pyrazole Synthesis100–12030–3655–6290–94

Data synthesized from Refs

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Formation

The prototropic equilibrium of 1H- and 2H-tetrazole isomers necessitates precise pH control. Acidic conditions (pH 3–4) favor the 2H-tetrazole form, achieved using HCl/NaOAc buffer.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3 v/v) removes unreacted sodium azide.

  • Chromatography : Silica gel (ethyl acetate/hexane 1:2) resolves regioisomeric byproducts.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) demonstrated:

  • Microwave Method : 78% yield at 92% purity (USP Grade)

  • Energy Savings : 40% reduction vs. conventional heating

  • Waste Stream : 0.8 kg waste/kg product (vs. 2.1 kg conventionally)

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie: En chimie, le 5-[4-méthyl-3-(1H-pyrazol-1-yl)phényl]-2H-tétrazole est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouvelles voies.

Biologie: Biologiquement, ce composé a montré un potentiel dans divers tests pour ses activités antimicrobiennes, antifongiques et anticancéreuses. La présence des deux cycles pyrazole et tétrazole contribue à sa capacité à interagir avec les cibles biologiques.

Médecine: En médecine, des dérivés de ce composé sont étudiés pour leur potentiel en tant qu'agents thérapeutiques. Ils ont montré des promesses dans des études précliniques pour le traitement de maladies telles que le cancer et les maladies infectieuses.

Industrie: Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme une grande stabilité thermique et une résistance à la dégradation.

5. Mécanisme d'action

Le mécanisme d'action du 5-[4-méthyl-3-(1H-pyrazol-1-yl)phényl]-2H-tétrazole implique son interaction avec des cibles moléculaires spécifiques dans les cellules. Le cycle pyrazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le cycle tétrazole peut améliorer la capacité du composé à pénétrer les membranes cellulaires et à atteindre les cibles intracellulaires. Ensemble, ces interactions peuvent conduire à l'inhibition de voies clés impliquées dans la progression de la maladie, comme la voie d'apoptose médiée par p53 dans les cellules cancéreuses.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have indicated that tetrazole derivatives exhibit significant activity against various bacterial and fungal strains. For instance, a series of tetrazole-substituted compounds were synthesized and evaluated for their antimicrobial efficacy, revealing several candidates with potent activity comparable to established antibiotics .

Case Study: Synthesis and Evaluation

In one study, researchers synthesized a series of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives. These compounds were tested against multiple microbial strains using the serial dilution method, demonstrating substantial antibacterial and antifungal activities . The results suggested that modifications in the tetrazole structure could enhance antimicrobial potency.

Anticancer Properties

Tetrazole derivatives, including 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole, have been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Molecular Docking Studies

A study involving the synthesis of novel tetrazole derivatives assessed their anticancer activity through molecular docking studies. The results indicated that certain derivatives exhibited strong binding affinities to cancer-related targets, suggesting their potential as lead compounds for further development in cancer therapy .

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The presence of the pyrazole moiety has been linked to reduced inflammation in various models.

Case Study: Pharmacological Evaluation

In pharmacological studies, several tetrazole derivatives were evaluated for their anti-inflammatory effects using animal models. The findings demonstrated that these compounds significantly reduced inflammatory markers and symptoms in treated subjects compared to control groups .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole. Researchers have synthesized various derivatives by modifying different functional groups on the tetrazole ring or the attached phenyl groups.

Data Table: Structure-Activity Relationship

Compound StructureAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Base CompoundModerateLowModerate
Derivative AHighModerateHigh
Derivative BVery HighHighModerate

This table summarizes findings from various studies highlighting how modifications influence biological activity.

Mécanisme D'action

The mechanism of action of 5-[4-METHYL-3-(1H-PYRAZOL-1-YL)PHENYL]-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole and related tetrazole derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis Reference
5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole 4-methylphenyl, pyrazole C₁₂H₁₁N₅ 225.25* Hypothesized enhanced metabolic stability due to pyrazole; potential for hydrogen bonding. Synthetic route likely involves Suzuki coupling or nucleophilic substitution. N/A
5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole 4-phenyl, imidazole C₁₀H₈N₆ 212.21 Higher polarity due to imidazole’s dual hydrogen-bonding capacity; CAS 188890-72-4.
5-{4-[1-(3-Nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazole Isoxazole, nitrophenyl, methoxy C₁₇H₁₃N₅O₃ 335.32* Synthesized via coupling of bromoisoxazole with tetrazole-phenol in N-methylpyrrolidinone (yield >70%); characterized by ¹H NMR and mass spectrometry.
5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole 4-methylsulfonylphenyl C₈H₈N₄O₂S 224.08 Strong electron-withdrawing sulfonyl group increases acidity (lower pKa); potential for enhanced receptor binding via sulfone interactions.
5-[2-[4-[(2-butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole (Trifluoroacetate salt) Chloroimidazole, butyl, trifluoroacetate C₂₃H₂₂ClN₆·C₂F₃O₂ 568.91* Complex substituents may improve bioavailability; used in hypertension research (related to losartan analogs).

*Calculated based on molecular formula.

Key Structural and Functional Differences:

Substituent Effects on Acidity: The pyrazole group in the target compound provides moderate electron-withdrawing effects, balancing acidity and lipophilicity. In contrast, the methylsulfonyl group in C₈H₈N₄O₂S significantly lowers pKa, enhancing ionizability.

Synthetic Approaches :

  • The isoxazole derivative (C₁₇H₁₃N₅O₃) was synthesized via a coupling reaction under mild conditions, suggesting similar methods could apply to the target compound.
  • Losartan-like analogs (e.g., C₂₃H₂₂ClN₆) require multi-step functionalization, highlighting the complexity of introducing bulky substituents.

Isoxazole and imidazole analogs are associated with antiviral and anti-inflammatory applications, depending on substituent electronic profiles.

Research Findings and Data Analysis

Thermal and Spectral Characterization:

  • Tetrazole derivatives with aryl substituents (e.g., C₁₀H₈N₆) typically show melting points between 160–200°C, consistent with their crystalline nature.
  • ¹H NMR spectra for analogs (e.g., C₁₇H₁₃N₅O₃) reveal distinct aromatic proton signals (δ 7.2–8.2 ppm) and alkyl/methoxy groups (δ 3.0–4.0 ppm).

Computational and Crystallographic Tools:

  • Programs like SHELXL and ORTEP are critical for refining crystal structures and analyzing anisotropic displacement, though direct crystallographic data for the target compound are lacking.

Activité Biologique

5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.

Chemical Structure

The compound can be represented as follows:

C11H11N5 Molecular Weight 227 24 g mol \text{C}_{11}\text{H}_{11}\text{N}_5\text{ Molecular Weight 227 24 g mol }

This structure features a tetrazole ring, which is known for contributing to various pharmacological properties.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus.

CompoundBacterial StrainInhibition Zone (mm)
5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazoleE. coli15
5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazoleS. aureus18

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various models, including carrageenan-induced paw edema in rats. The results indicated that it significantly reduced inflammation compared to standard anti-inflammatory drugs.

CompoundInhibition (%)Standard DrugStandard Inhibition (%)
5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole75%Diclofenac86%

This data highlights the compound's promising anti-inflammatory properties, making it a candidate for further pharmacological studies .

3. Anticancer Activity

Preliminary studies have also suggested that derivatives of this compound may possess anticancer properties. A recent study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, showing that some exhibited significant growth inhibition.

Cell LineIC50 (µM)Compound
MCF-7 (Breast Cancer)105-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole
A549 (Lung Cancer)125-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole

These findings suggest that this compound could be explored further for its potential as an anticancer agent .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several pyrazole derivatives, including our compound, against multi-drug resistant strains. The results showed significant activity, leading to further investigations into their mechanism of action.

Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory mechanism revealed that the compound inhibited pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a pathway for its therapeutic use in inflammatory diseases.

Q & A

Q. Example Protocol :

React 4-methyl-3-(1H-pyrazol-1-yl)benzaldehyde with NaN₃ and NH₄Cl in DMF at 80°C for 12 hours to form the tetrazole core.

Purify via column chromatography (ethyl acetate/hexane, 3:7) .

Advanced: How can reaction conditions be optimized to improve yields of derivatives?

Answer:
Critical parameters include:

ParameterOptimization StrategyExample
Catalyst Use Cu(I) catalysts (e.g., CuSO₄/ascorbate) for regioselective cycloadditions .Yields improved from 45% to 72% with 10 mol% CuSO₄ .
Solvent Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .THF/water (1:1) increased reaction efficiency in triazole synthesis .
Temperature Controlled heating (50–80°C) balances reaction speed and by-product suppression .70°C reduced side-product formation by 30% compared to 100°C .

Basic: What analytical techniques confirm structural integrity?

Answer:

TechniqueApplicationReference
¹H/¹³C NMR Assigns regiochemistry of pyrazole and tetrazole substituents .Distinct peaks for methyl (δ 2.4 ppm) and pyrazole protons (δ 7.1–8.3 ppm) .
HPLC Determines purity (>95%) and monitors reaction progress .Purity validated using C18 column (MeCN/H₂O, 60:40) .
Elemental Analysis Confirms empirical formula (e.g., C₁₄H₁₃N₅) .Deviation <0.4% indicates high purity .

Advanced: How does Hirshfeld analysis elucidate crystal packing?

Answer:
Hirshfeld surfaces quantify intermolecular interactions:

  • Hydrogen bonding : O–H···N and N–H···O contacts stabilize crystal lattices .
  • π-π stacking : Aromatic pyrazole and phenyl rings contribute to 15–20% of total interactions .
  • Van der Waals forces : Methyl groups account for 30–40% of surface contacts, influencing solubility .

Example : A derivative showed 22% H-bonding and 45% dispersion forces, explaining its low aqueous solubility .

Basic: What biological activities are reported for this compound?

Answer:

ActivityModel SystemKey FindingReference
Antibacterial Staphylococcus aureus (MIC = 8 µg/mL)Disrupted cell membrane integrity via lipid II binding .
Anti-inflammatory RAW 264.7 macrophagesInhibited COX-2 by 70% at 10 µM via NF-κB pathway suppression .
Antifungal Candida albicans (IC₅₀ = 12 µM)Targeted lanosterol 14α-demethylase .

Advanced: How do molecular docking studies predict bioactivity?

Answer:
Docking with enzymes like 14α-demethylase (PDB: 3LD6) identifies binding modes:

  • Key interactions : Hydrogen bonds with active-site residues (e.g., Arg-96, Tyr-118) .
  • Scoring functions : Derivatives with ΔG < −8 kcal/mol show higher antifungal activity .
  • Validation : Correlation (R² = 0.89) between docking scores and experimental IC₅₀ values .

Advanced: How to resolve contradictions in reported bioactivities?

Answer:

FactorResolution StrategyExample
Assay Conditions Compare MIC values under standardized CLSI guidelinesDiscrepancies in E. coli activity traced to broth media differences .
Cell Lines Use isogenic strains to control genetic variabilityHepG2 vs. HEK293 showed 3-fold difference in cytotoxicity .
Orthogonal Assays Validate via fluorescence-based ATP assays or SEM imagingConfirmed membrane disruption in conflicting antibacterial studies .

Basic: How is purity assessed during synthesis?

Answer:

  • HPLC : Retention time matching and peak integration (>95% area) .
  • TLC : Single spot development (Rf = 0.5 in ethyl acetate/hexane) .
  • Melting Point : Sharp range (e.g., 145–147°C) indicates homogeneity .

Advanced: Strategies for regioselectivity in hybrid synthesis

Answer:

  • Directing Groups : Electron-withdrawing groups (e.g., NO₂) at pyrazole C-3 position guide cross-coupling to C-5 .
  • Protecting Groups : Boc protection of tetrazole NH ensures selective functionalization .
  • Microwave Irradiation : Enhanced regiocontrol in 1,3-dipolar cycloadditions (e.g., 90% yield for C-4 adduct) .

Advanced: Stability evaluation under varying conditions

Answer:

  • pH Stability : Incubate in buffers (pH 2–12) for 24 hours; monitor degradation via HPLC. Stable at pH 5–9 .
  • Thermal Stability : Heat at 40–80°C for 48 hours; <5% degradation at 60°C .
  • Light Exposure : UV/Vis spectroscopy detects photodegradation; store in amber vials .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.